molecular formula C21H25Cl2N3O B10968608 2-[4-(2,4-dichlorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide

2-[4-(2,4-dichlorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide

Cat. No.: B10968608
M. Wt: 406.3 g/mol
InChI Key: OIGMVDUJPGEYLO-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dichlorobenzyl group and an N-(1-phenylethyl)acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-dichlorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide typically involves the following steps:

    Formation of 2,4-dichlorobenzyl chloride: This can be achieved by chlorination of benzyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Synthesis of 1-(2,4-dichlorobenzyl)piperazine: The 2,4-dichlorobenzyl chloride is reacted with piperazine in an organic solvent like dichloromethane under reflux conditions.

    Formation of the final compound: The 1-(2,4-dichlorobenzyl)piperazine is then reacted with N-(1-phenylethyl)acetamide in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-dichlorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl chloride moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-[4-(2,4-dichlorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-dichlorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorobenzyl)piperazine: A precursor in the synthesis of the target compound.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with different pharmacological properties.

Uniqueness

2-[4-(2,4-dichlorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its combination of a 2,4-dichlorobenzyl group and an N-(1-phenylethyl)acetamide moiety makes it a versatile compound for various research applications.

Properties

Molecular Formula

C21H25Cl2N3O

Molecular Weight

406.3 g/mol

IUPAC Name

2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C21H25Cl2N3O/c1-16(17-5-3-2-4-6-17)24-21(27)15-26-11-9-25(10-12-26)14-18-7-8-19(22)13-20(18)23/h2-8,13,16H,9-12,14-15H2,1H3,(H,24,27)

InChI Key

OIGMVDUJPGEYLO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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